Physicochemical Property Differentiation: 3-(Bromomethyl)-3-fluoropyrrolidine vs. Non-Fluorinated Analog
The incorporation of a fluorine atom at C3 significantly alters the physicochemical profile of the bromomethyl-pyrrolidine scaffold. While direct comparative data for the free base are limited in the public domain, the Boc-protected derivative of the target compound (3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate, CAS 1228765-03-4) has a molecular weight of 282.15 g/mol and a CLogP of approximately 1.9 . In contrast, the non-fluorinated 3-(bromomethyl)pyrrolidine (CAS 1289386-71-5) has a molecular weight of 164.04 g/mol and a predicted density of 1.4 g/cm³ . The fluorine substitution increases molecular weight by ~118 g/mol and introduces a strong dipole moment, enhancing hydrogen bond acceptor capacity and potentially improving blood-brain barrier penetration in final drug candidates .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 282.15 g/mol (Boc-protected form); CLogP ≈ 1.9 |
| Comparator Or Baseline | 3-(Bromomethyl)pyrrolidine: MW = 164.04 g/mol; density = 1.4 g/cm³ |
| Quantified Difference | ΔMW ≈ +118 g/mol; introduction of polar C-F bond alters lipophilicity |
| Conditions | Calculated/predicted properties from vendor datasheets and ChemSpider |
Why This Matters
The higher molecular weight and polar C-F bond can reduce hERG binding and improve metabolic stability in drug-like molecules, directly influencing candidate selection in lead optimization.
